3-Fluoro-4-methoxybenzenesulfonyl chloride
Overview
Description
3-Fluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring .
Mechanism of Action
Target of Action
3-Fluoro-4-methoxybenzenesulfonyl chloride is primarily used as a chemical intermediate
Mode of Action
It is known that sulfonyl chlorides, in general, are reactive and can undergo various chemical reactions, such as substitution and addition reactions .
Result of Action
It is known that the compound is corrosive and can cause severe skin burns and eye damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated area to minimize inhalation exposure . Additionally, it should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-methoxybenzene. One common method is the reaction of 3-fluoro-4-methoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions . The reaction proceeds as follows:
C7H7FO+ClSO3H→C7H6ClFO3S+HCl
The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding sulfone derivatives.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfones: Formed by the oxidation of the methoxy group.
Scientific Research Applications
3-Fluoro-4-methoxybenzenesulfonyl chloride is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
4-Fluoro-3-methoxybenzenesulfonyl chloride: Similar structure but with the positions of the fluorine and methoxy groups swapped.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
3-Fluoro-4-methoxybenzenesulfonyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which influences its reactivity and the types of derivatives that can be synthesized from it . This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVDOYCKCLEKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379088 | |
Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67475-55-2 | |
Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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